molecular formula C20H22BrN3O6 B5612340 1-(3-bromo-4-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine oxalate

1-(3-bromo-4-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine oxalate

Cat. No.: B5612340
M. Wt: 480.3 g/mol
InChI Key: MZSQTBCMWRZNQB-UHFFFAOYSA-N
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Description

1-(3-bromo-4-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine oxalate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-(3-bromo-4-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine oxalate is not fully understood. However, it has been suggested that this compound may act by modulating the activity of various signaling pathways in cells, including the NF-κB and MAPK pathways. It has also been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in inflammation and tumor progression.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. It has also been found to exhibit anti-inflammatory and anti-viral properties. In addition, this compound has been shown to have neuroprotective effects and may have potential applications in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(3-bromo-4-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine oxalate in lab experiments include its well-defined chemical structure, its ability to exhibit a range of biological activities, and its potential applications in the treatment of various diseases. However, the limitations of using this compound in lab experiments include its relatively high cost, its limited availability, and the need for specialized equipment and expertise to synthesize and handle this compound.

Future Directions

There are several future directions for research on 1-(3-bromo-4-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine oxalate. One potential direction is to further investigate the mechanism of action of this compound and identify its molecular targets. Another direction is to explore the potential applications of this compound in the treatment of various diseases, including cancer, infectious diseases, and neurological disorders. Finally, future research could focus on developing more efficient and cost-effective methods for synthesizing this compound and making it more widely available for scientific research.

Synthesis Methods

The synthesis of 1-(3-bromo-4-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine oxalate involves a multi-step process that has been described in detail in various scientific publications. The starting materials for the synthesis are 3-bromo-4-methoxybenzaldehyde and 3-pyridinecarboxylic acid. These two compounds are reacted in the presence of a coupling reagent to yield the intermediate product, which is then further reacted with piperazine to obtain the final product in the form of oxalate salt.

Scientific Research Applications

1-(3-bromo-4-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine oxalate has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.

Properties

IUPAC Name

[4-[(3-bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-pyridin-3-ylmethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN3O2.C2H2O4/c1-24-17-5-4-14(11-16(17)19)13-21-7-9-22(10-8-21)18(23)15-3-2-6-20-12-15;3-1(4)2(5)6/h2-6,11-12H,7-10,13H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZSQTBCMWRZNQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CN=CC=C3)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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